molecular formula C20H24O2S B14567627 S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate CAS No. 61518-91-0

S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate

Cat. No.: B14567627
CAS No.: 61518-91-0
M. Wt: 328.5 g/mol
InChI Key: BUTABPNOXUHZHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-ethoxyphenol and 4-pentylphenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of ethoxy and pentyl groups makes it particularly versatile in various chemical reactions and research applications .

Properties

CAS No.

61518-91-0

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-ethoxybenzenecarbothioate

InChI

InChI=1S/C20H24O2S/c1-3-5-6-7-16-8-14-19(15-9-16)23-20(21)17-10-12-18(13-11-17)22-4-2/h8-15H,3-7H2,1-2H3

InChI Key

BUTABPNOXUHZHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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